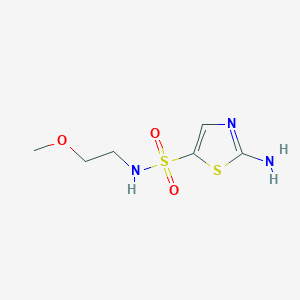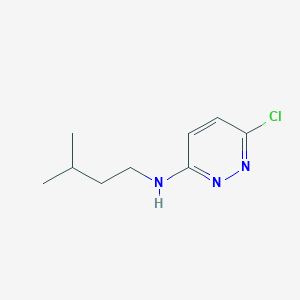
6-chloro-N-isopentylpyridazin-3-amine
Overview
Description
6-Chloro-N-isopentylpyridazin-3-amine is a chemical compound with the molecular formula C9H14ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom and an isopentyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-isopentylpyridazin-3-amine typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene with formic acid or its derivatives.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
N-Isopentylation: The resulting 6-chloropyridazine is then reacted with isopentylamine under suitable conditions to introduce the isopentyl group at the nitrogen atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-isopentylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation Products: 6-Chloro-N-isopentylpyridazin-3-one
Reduction Products: this compound (reduced form)
Substitution Products: 6-Hydroxy-N-isopentylpyridazin-3-amine, 6-Amino-N-isopentylpyridazin-3-amine
Scientific Research Applications
6-Chloro-N-isopentylpyridazin-3-amine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
6-Chloro-N-isopentylpyridazin-3-amine is structurally similar to other pyridazine derivatives, such as 3-amino-6-chloropyridazine and 6-chloropyridazinyl-3-amine. its unique isopentyl group imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
3-Amino-6-chloropyridazine
6-Chloropyridazinyl-3-amine
6-Chloro-N-methylpyridazin-3-amine
6-Chloro-N-ethylpyridazin-3-amine
Properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)5-6-11-9-4-3-8(10)12-13-9/h3-4,7H,5-6H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJAYQQWSIADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



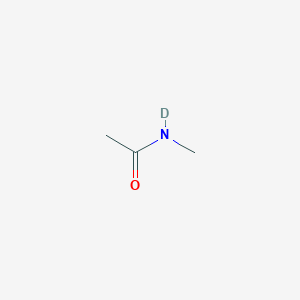
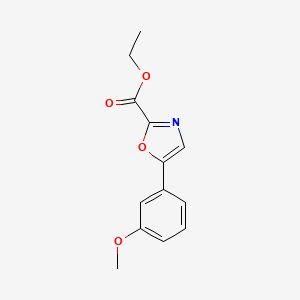
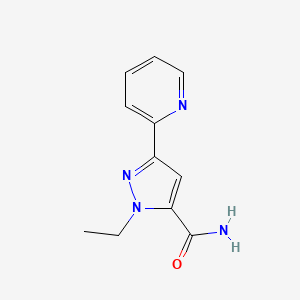
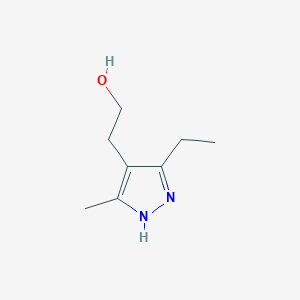


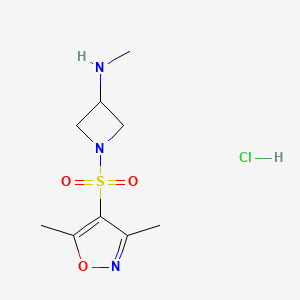
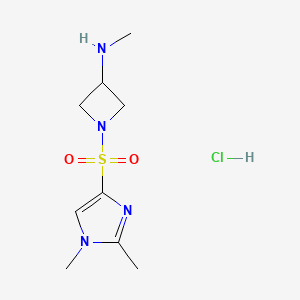

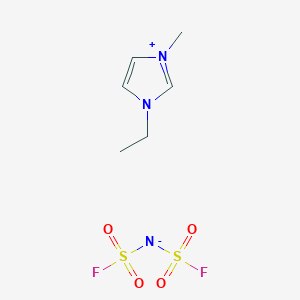

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)
